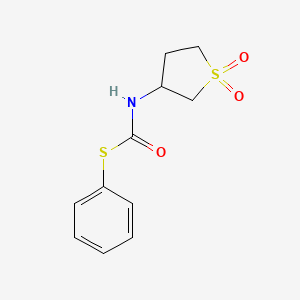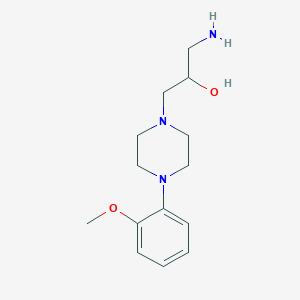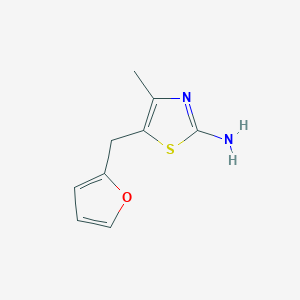
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiolane-containing compounds, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide typically involves the reaction between 3-aminothiolane and carbon disulfide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of an intermediate dithiocarbamate, which is then converted to the desired product through further reaction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of potassium hydroxide in these solvents can be a limiting factor .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarboxamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of pesticides and antioxidants due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms and cancer cells, contributing to its antimicrobial and anti-tumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide: Exhibits anti-tumor activity.
1-(1,1-Dioxothiolan-3-yl)-1-(3-methylphenyl)-3-phenylurea: Used in various industrial applications.
Uniqueness
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is unique due to its specific thiocarboxamide group, which imparts distinct reactivity and biological activity compared to other thiolane-containing compounds.
Propiedades
Fórmula molecular |
C11H13NO3S2 |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
S-phenyl N-(1,1-dioxothiolan-3-yl)carbamothioate |
InChI |
InChI=1S/C11H13NO3S2/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13) |
Clave InChI |
HAFRXQWZNCABQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12120271.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)



![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)

![3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)
